(2-Piperazin-1-ylpyridin-4-yl)methylamine

Medicinal Chemistry Synthetic Methodology Building Block

Researchers developing Syk/JAK kinase inhibitors for autoimmune indications require precise regiochemistry-incorrect pyridyl substitution inverts receptor selectivity. (2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS 1086379-30-7) provides the authenticated 2-pyridyl regioisomer essential for σ₂ receptor-preferring ligands. • Enables orthogonal functionalization via piperazine NH & benzylic NH₂-no protecting group manipulation required • Validated in WO2012041476A1: derivatives achieve Syk IC₅₀ <100 nM with >3-fold potency improvement over 4-methyl analogs • Free amine & trihydrochloride salt (CAS 2098038-49-2) forms available for DEL synthesis Supplied with Certificate of Analysis; global shipping from stocked inventory.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1086379-30-7
Cat. No. B1386485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Piperazin-1-ylpyridin-4-yl)methylamine
CAS1086379-30-7
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC(=C2)CN
InChIInChI=1S/C10H16N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6,8,11H2
InChIKeyNHSFGBISGFBUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Piperazin-1-ylpyridin-4-yl)methylamine


(2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7) is a heterocyclic primary amine building block with the molecular formula C₁₀H₁₆N₄ and molecular weight of 192.26 g/mol [1]. The compound features a pyridine core substituted at the 2-position with a piperazine ring and at the 4-position with a methylamine group, making it a versatile intermediate for constructing kinase inhibitors, GPCR ligands, and CNS-targeted small molecules. The piperazine moiety provides a basic nitrogen center for salt formation and aqueous solubility enhancement, while the 4-aminomethyl substituent offers a reactive handle for amide coupling, reductive amination, or sulfonamide formation .

Why Generic Substitution Fails for (2-Piperazin-1-ylpyridin-4-yl)methylamine


In-class compounds such as 1-(pyridin-4-ylmethyl)piperazine (CAS 62089-74-1) or [2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanamine (CAS 953899-73-5) differ fundamentally in substitution pattern and functional group presentation, leading to divergent receptor selectivity profiles and synthetic trajectories [1]. Systematic structure-activity relationship studies on pyridylpiperazines demonstrate that pyridyl nitrogen position (2- vs 3- vs 4-) dictates sigma receptor subtype selectivity—(2-pyridyl)piperazines favor σ₂ receptors while (3-pyridyl) and (4-pyridyl) analogs favor σ₁ receptors [1]. Furthermore, the presence of a free primary amine versus a tertiary amine alters both hydrogen-bonding capacity and the accessible chemical space for downstream derivatization. Generic substitution without confirming exact regiochemistry and amine substitution pattern risks producing compounds with inverted selectivity, altered physicochemical properties, and incompatible synthetic handles .

Differentiation Evidence: (2-Piperazin-1-ylpyridin-4-yl)methylamine


Dual Functional Handles for Divergent Derivatization

The target compound presents two distinct nucleophilic sites—the piperazine secondary amine and the benzylic primary amine—enabling orthogonal functionalization strategies not possible with simpler analogs. This dual-reactivity profile permits sequential derivatization without protecting group manipulation, reducing synthetic step count compared to mono-functional analogs . The piperazine nitrogen can undergo alkylation, acylation, or sulfonylation, while the primary amine participates independently in reductive amination or amide coupling reactions. In contrast, 1-(pyridin-4-ylmethyl)piperazine lacks the 2-piperazinyl substitution and the 4-aminomethyl group simultaneously, restricting it to single-vector derivatization [1].

Medicinal Chemistry Synthetic Methodology Building Block

Syk Kinase Inhibition: SAR Comparison

Patent WO2012041476A1 discloses a series of aminopyridine derivatives as Syk and JAK kinase inhibitors, wherein compounds incorporating the 2-piperazin-1-ylpyridin-4-yl scaffold demonstrate potent enzymatic inhibition [1]. Within this patent series, compound Example 5 (incorporating the target compound as a substructure with additional N-aryl substitution) exhibits an IC₅₀ of <100 nM against Syk kinase in a biochemical assay. In comparison, compound Example 12—identical in the pyridine-piperazine core but bearing a 4-methyl substitution on the pyridine ring instead of the 4-aminomethyl group—shows a >3-fold reduction in potency (IC₅₀ >300 nM) [1]. This SAR indicates that the 4-aminomethyl substituent contributes favorably to Syk binding affinity relative to methyl substitution at the same position.

Kinase Inhibition Immunology Oncology

Physicochemical Profile: Lipophilicity & Permeability

Computational ADMET predictions for the target compound yield a LogP of 1.87 and an effective permeability (Pₑff) of 1.219 cm/s, with plasma unbound fraction (fᵤₚ) estimated at 70% [1]. In comparison, the structurally related 1-(pyridin-4-ylmethyl)piperazine (CAS 62089-74-1) has a measured LogP of 0.75 [2], representing a >1 log unit difference in lipophilicity. This higher calculated LogP for the target compound suggests enhanced membrane permeability potential while remaining within typical CNS drug-like space (LogP 1-3). The predicted aqueous solubility of 2.639 mg/mL with pH for solubility 10.66 indicates moderate aqueous solubility at physiological pH, a parameter relevant for in vitro assay design [1].

ADME Drug-Likeness Physicochemical Properties

Sigma Receptor Selectivity: Regioisomeric Differentiation

A systematic study of pyridylpiperazine sigma ligands established that the position of the pyridyl nitrogen fundamentally alters receptor subtype recognition [1]. The (2-pyridyl)piperazine scaffold—the exact core structure of the target compound—preferentially engages σ₂ receptors, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ₁ receptors [1]. This selectivity inversion is critical because σ₁ and σ₂ receptors mediate distinct physiological and pharmacological effects: σ₁ modulation is associated with neuroprotection and antidepressant activity, while σ₂ engagement is linked to cell proliferation regulation and potential oncology applications. For researchers requiring σ₂-selective tool compounds or lead scaffolds, the 2-pyridyl regioisomer is mechanistically essential; substitution with 3- or 4-pyridyl analogs would invert the intended pharmacological profile.

GPCR Sigma Receptor CNS Pharmacology

Commercial Availability & Purity

The target compound is commercially available from multiple reputable suppliers with defined purity specifications: 98% purity from Leyan (Catalog 1657245) and 95% purity from Matrix Scientific via Ymilab (Catalog 081868) , both accompanied by CAS registration 1086379-30-7. The trihydrochloride salt form (CAS 2098038-49-2, molecular weight 301.6 g/mol) is also available for applications requiring enhanced aqueous solubility . In contrast, the 4-methylpiperazine analog [2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanamine (CAS 953899-73-5) carries a tertiary amine at the piperazine position, eliminating the hydrogen-bond donor capacity of the piperazine NH . This structural distinction affects both solubility characteristics and the compound's capacity to participate in hydrogen-bonding interactions with biological targets.

Procurement Quality Control Supply Chain

MC4R Antagonist Development with Pyridinemethylamine Scaffold

A medicinal chemistry campaign targeting melanocortin-4 receptor (MC4R) antagonists evaluated pyridinemethylamine derivatives as core scaffolds, with optimized compounds achieving Kᵢ values as low as 3.4 nM and >200-fold selectivity over MC3R [1]. The pyridinemethylamine moiety—directly analogous to the target compound's 4-aminomethylpyridine substructure—serves as the critical pharmacophoric element conferring receptor recognition and binding affinity. Compounds incorporating this scaffold demonstrated favorable pharmacokinetic profiles in rodents, including high brain penetration, and reversed cachexia-associated lean body mass loss in tumor-bearing mouse models [1]. While the target compound itself is a building block rather than the final optimized antagonist, its core structure is validated as a productive starting point for MC4R-targeted medicinal chemistry.

GPCR Melanocortin Receptor Cachexia

Applications for (2-Piperazin-1-ylpyridin-4-yl)methylamine


Syk & JAK Kinase Inhibitor Lead Generation

Research groups developing inhibitors of Syk and/or JAK kinase activity for autoimmune and inflammatory indications should prioritize this building block. Patent WO2012041476A1 demonstrates that derivatives incorporating the 2-piperazin-1-ylpyridin-4-yl scaffold achieve Syk IC₅₀ <100 nM, with the 4-aminomethyl substituent conferring >3-fold potency improvement over 4-methyl substitution [1]. The primary amine handle permits facile elaboration to amides, sulfonamides, or ureas for optimizing kinase selectivity profiles. The scaffold is validated for applications in asthma, rheumatoid arthritis, allergic rhinitis, and B-cell mediated autoimmune diseases.

σ₂ Receptor-Selective Ligand Development for Oncology & Neuroscience

Projects requiring σ₂ receptor-preferring ligands should select this 2-pyridyl regioisomer. Systematic SAR studies establish that (2-pyridyl)piperazines favor σ₂ receptors, whereas (3-pyridyl) and (4-pyridyl) analogs favor σ₁ receptors [1]. The σ₂ receptor is implicated in cancer cell proliferation regulation and may serve as a biomarker for proliferative status in solid tumors. The target compound's 2-pyridyl substitution pattern is mechanistically required for σ₂-selective pharmacology; procurement of incorrect regioisomers would invert the intended receptor selectivity profile.

MC4R Antagonist Scaffold Exploration for Metabolic Disorders

Medicinal chemistry teams targeting the melanocortin-4 receptor for cancer cachexia, obesity, or metabolic syndrome will find this pyridinemethylamine scaffold productive. Published MC4R antagonist campaigns using pyridinemethylamine derivatives achieved Kᵢ = 3.4 nM with >200-fold selectivity over MC3R and demonstrated in vivo efficacy in murine cachexia models, including reversal of lean body mass loss [1]. The target compound provides the unsubstituted pyridinemethylamine core for SAR exploration around both the piperazine NH and benzylic amine vectors.

Fragment-Based Drug Discovery & DNA-Encoded Library Synthesis

The target compound's dual reactive handles (piperazine NH and benzylic NH₂) enable orthogonal functionalization without protecting group manipulation [1], making it an ideal building block for fragment-based drug discovery and DNA-encoded library (DEL) synthesis. The trihydrochloride salt form (CAS 2098038-49-2) offers enhanced aqueous solubility for on-DNA chemistry [2]. The calculated LogP of 1.87 and predicted permeability of 1.219 cm/s place derivatives in favorable drug-like space [3], while the piperazine NH provides a basic center for salt formation to optimize solubility and crystallinity of final compounds.

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